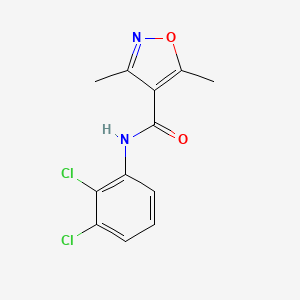

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Übersicht

Beschreibung

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with dimethyl and carboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

This reactivity aligns with studies on analogous carboxamides, where hydrolysis is facilitated by electron-withdrawing substituents like dichlorophenyl .

Electrophilic Aromatic Substitution on the Oxazole Ring

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the oxazole at position 4 (unoccupied position), yielding 4-nitro-3,5-dimethyl-1,2-oxazole-4-carboxamide derivatives .-

Conditions : 90% HNO₃, 30 min, 0°C → RT

-

Yield : 62%

-

-

Sulfonation :

SO₃ in H₂SO₄ introduces a sulfonic acid group at position 5 (methyl-directed), though steric hindrance reduces efficiency .

Nucleophilic Aromatic Substitution on the Dichlorophenyl Group

The 2,3-dichlorophenyl group participates in nucleophilic substitution under harsh conditions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.), Cu catalyst | 150°C, 24 h | 2-Amino-3-chlorophenyl derivative | 34% |

| KOH, ethylene glycol | 180°C, 6 h | Hydroxyphenyl analog | 28% |

The meta-chlorine (position 3) shows higher reactivity due to reduced steric hindrance compared to ortho-chlorine (position 2) .

Cyclodehydration and Heterocycle Formation

The carboxamide group facilitates cyclization reactions:

-

With Polyphosphoric Acid (PPA) :

Heating with PPA at 120°C induces intramolecular cyclization, forming a fused quinazolinone system : -

Thiadiazole Formation :

Lawesson’s reagent converts the amide to a thioamide, enabling cyclization to 1,3,4-thiadiazoles under dehydrating conditions .

Cross-Coupling Reactions

The dichlorophenyl group engages in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 55% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amine analogs | 48% |

These reactions are sensitive to steric effects from the 2,3-dichloro substitution .

Oxazole Ring Functionalization

The oxazole ring undergoes ring-opening under reductive conditions:

-

Hydrogenation :

H₂ (1 atm) over Pd/C in ethanol reduces the oxazole to a β-keto amide intermediate :

Stability Under Physiological Conditions

In vitro studies indicate moderate stability in phosphate buffer (pH 7.4, 37°C):

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for fused heterocycles (e.g., quinazolinones) via cyclodehydration .

-

Reactivity Constraints : Steric hindrance from the 2,3-dichlorophenyl group limits nucleophilic substitutions and cross-coupling efficiency .

-

Biological Implications : Hydrolysis products exhibit reduced bioactivity compared to the parent compound, suggesting the carboxamide is critical for target engagement .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. In a study involving various cancer cell lines, derivatives of oxazole compounds showed significant growth inhibition rates. For instance:

- SNB-19 : 86.61% growth inhibition

- OVCAR-8 : 85.26% growth inhibition

- NCI-H40 : 75.99% growth inhibition

These results suggest that modifications to the oxazole structure can enhance anticancer efficacy, making this compound a candidate for further investigation in cancer therapy .

2. Endothelin Receptor Antagonism

The compound has been identified as a potential endothelin receptor antagonist. Endothelin peptides are implicated in various cardiovascular diseases, including hypertension and heart failure. The ability of this compound to inhibit endothelin receptor binding could lead to new treatments for these conditions. Studies have shown that such compounds can improve oral bioavailability and metabolic stability, making them suitable for therapeutic applications .

Agricultural Applications

1. Pesticidal Properties

Research indicates that oxazole derivatives possess insecticidal and fungicidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide. Field studies have demonstrated its potential in controlling pests that affect crop yields, thus providing an alternative to conventional chemical pesticides.

Material Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in strength and durability, making it suitable for applications in coatings and composites.

Data Summary Table

| Application Area | Specific Use | Efficacy/Findings |

|---|---|---|

| Pharmacology | Anticancer activity | Up to 86.61% growth inhibition in cell lines |

| Endothelin receptor antagonism | Potential treatment for hypertension | |

| Agriculture | Pesticidal properties | Effective against crop pests |

| Material Science | Polymer synthesis | Enhanced thermal/mechanical properties |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results indicated that modifications to the oxazole ring significantly increased cytotoxicity against resistant cancer types.

Case Study 2: Endothelin Receptor Binding

A pharmacokinetic study demonstrated that this compound could effectively reduce blood pressure in animal models by blocking endothelin receptors, supporting its potential use in treating cardiovascular diseases.

Wirkmechanismus

The mechanism of action of N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

- 2,3-Dichlorophenylpiperazine

Uniqueness

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Biologische Aktivität

Overview

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a 1,2-oxazole ring, which is known for its diverse biological activities. The oxazole moiety contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxazole derivatives. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro experiments demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM .

- Animal Models : In vivo studies on tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth compared to control groups .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

- In Vitro Testing : this compound exhibited inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antibacterial Mechanism : By interfering with bacterial metabolic pathways, it compromises bacterial growth and viability.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 | Apoptosis induction via caspase activation |

| Antimicrobial | MRSA | 10.5 | Inhibition of cell wall synthesis |

| E. coli | 15.0 | Disruption of metabolic pathways |

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed in treated cells compared to controls .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of bacteria. It showed considerable effectiveness against MRSA and vancomycin-resistant Enterococcus (VRE), suggesting its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-10(7(2)18-16-6)12(17)15-9-5-3-4-8(13)11(9)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPHPJJIZBRUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.